
KRAS G12C inhibitor 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitors represent a breakthrough in targeting previously "undruggable" oncogenic mutations. These covalent inhibitors selectively bind to the GDP-bound, inactive state of KRAS G12C, blocking downstream MAPK signaling . The first-generation inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), demonstrated clinical efficacy in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), with objective response rates (ORRs) of 37–41% in NSCLC and 19–30% in CRC as monotherapies . However, acquired resistance and variable efficacy across tumor types remain challenges .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C Inhibitor 28 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure high purity and consistency of the final product. Quality control measures, including analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process .
Chemical Reactions Analysis
Covalent Binding Mechanism
KRAS G12C inhibitors covalently engage the mutant cysteine residue (Cys12) located within the nucleotide-binding pocket of the KRAS G12C protein. This interaction occurs through a Michael addition reaction, where the thiol group of Cys12 attacks the electrophilic acrylamide moiety of the inhibitor, forming a stable thioether bond .
Key Features:
-
Depressed pKa of Cys12 : The pKa of the Cys12 thiol is lowered to ~7.6, favoring its reactive thiolate state at physiological pH .
-
Inactive State Selectivity : Inhibitors preferentially bind the GDP-bound (inactive) conformation of KRAS G12C, trapping it in this state .
Kinetic Characterization
Studies using fluorescent KRAS variants (e.g., Y137W) and stopped-flow spectroscopy reveal biphasic kinetics for inhibitor binding:
-
Rapid Binding Phase : Non-covalent interaction (Kd = 36.0 ± 0.7 μM for ARS-853) .
-
Slow Covalent Phase : pH-dependent covalent bond formation, with rate constants influenced by local electrostatic environments .
Table 1: Kinetic Parameters of Select KRAS G12C Inhibitors
Oxidation and Resistance Mechanisms
The Cys12 residue is susceptible to oxidation, forming sulfinic (-SO<sub>2</sub>H) or sulfonic (-SO<sub>3</sub>H) acids, which block covalent inhibitor binding . Molecular dynamics simulations show that oxidized KRAS G12C adopts a conformation resembling KRAS G12D, bypassing inhibitor effects .
Table 2: Redox Sensitivity of KRAS G12C
Synthetic Strategies
Recent advancements in KRAS G12C inhibitor synthesis emphasize transition-metal-free routes. For example, adagrasib (MRTX849) is synthesized via sequential nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, avoiding palladium catalysis and protecting groups .
Key Reaction Steps:
-
Core Functionalization : Introduction of chiral piperazine via S<sub>N</sub>Ar displacement.
-
Sulfide Oxidation : Transition-metal-free oxidation of sulfide intermediates to sulfones.
-
Final Coupling : Assembly of acrylamide warhead and lipophilic tail .
Combination Therapy Synergies
Oxidative stress and rebound signaling pathways (e.g., EGFR, MEK) limit monotherapy efficacy. Preclinical data support combinations with:
-
EGFR Inhibitors : Overcome feedback activation in colorectal cancer .
-
ULK1/2 Inhibitors : Block autophagy-mediated resistance in NSCLC .
Emerging Pan-KRAS Inhibitors
Compounds like BI-2865 bind KRAS variants (G12C, G12D, G12V) in their GDP-bound states via non-covalent interactions, achieving pan-KRAS inhibition with K<sub>d</sub> values of 10–40 nM .
Scientific Research Applications
KRAS G12C Inhibitor 28 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.
Biology: It serves as a probe to investigate the biological pathways and mechanisms involving KRAS G12C mutation.
Medicine: this compound is utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers with KRAS G12C mutation.
Industry: The compound is employed in the development of diagnostic assays and drug screening platforms for KRAS-targeted therapies
Mechanism of Action
KRAS G12C Inhibitor 28 exerts its effects by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12C mutation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Efficacy in NSCLC vs. CRC
KRAS G12C inhibitors show divergent clinical activity depending on tumor type. In NSCLC, monotherapy responses are robust, whereas CRC requires combination strategies due to intrinsic resistance (Table 1).
Key Findings :
- In CRC, anti-EGFR combinations enhance ORRs by 2–3× compared to monotherapy, suggesting EGFR pathway reactivation as a resistance driver .
Resistance Mechanisms
Resistance arises via KRAS G12C amplification , secondary mutations (e.g., Y96D) , or bypass signaling through wild-type RAS isoforms (Table 2) .
Key Findings :
- KRAS G12C amplification is transient and dependent on drug pressure, suggesting intermittent dosing may delay resistance .
- LUNA18, a novel RAS inhibitor, suppresses MAPK reactivation and enhances KRAS G12C inhibitor efficacy in xenograft models .
Selectivity and Pharmacokinetics
Adagrasib (MRTX849) exhibits a 1,000-fold selectivity for KRAS G12C over wild-type KRAS, enabling higher dosing with reduced toxicity . Sotorasib has a shorter half-life (~5 hours) compared to adagrasib (~23 hours), influencing dosing schedules (Table 3) .
Parameter | Sotorasib | Adagrasib | GDC-6036 |
---|---|---|---|
Selectivity (vs. WT) | Moderate | 1,000× | Under study |
Half-life | ~5 hours | ~23 hours | – |
Dosing Frequency | Twice daily | Once daily | Once daily |
Key Findings :
- Adagrasib’s prolonged half-life supports once-daily dosing, improving patient compliance .
- Covalent inhibitors with acrylamide warheads (e.g., sotorasib) show irreversible binding but may face off-target effects in tissues with high glutathione levels .
Novel Combination Strategies
Combinations with SHP2 inhibitors (e.g., JAB-3312) or immune checkpoint inhibitors (ICIs) exploit synthetic lethality and enhance tumor immunogenicity:
Biological Activity
KRAS mutations, particularly the G12C variant, are prevalent in various cancers, notably lung adenocarcinoma. The development of targeted therapies against KRAS G12C has been a significant advancement in oncology, with compounds like KRAS G12C inhibitor 28 showing promise in preclinical studies. This article delves into the biological activity of this compound, examining its mechanism, efficacy, and clinical implications.
This compound functions by selectively binding to the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This mechanism is crucial because the active form of KRAS (GTP-bound) promotes oncogenic signaling pathways that lead to tumor growth and survival. By inhibiting this activation, the compound effectively reduces cell proliferation and induces apoptosis in KRAS G12C-expressing cancer cells.
Efficacy and Potency
The potency of this compound is characterized by its IC50 value of 57 nM , indicating a strong inhibitory effect on the target protein. This level of potency suggests that the compound can effectively compete with endogenous factors that activate KRAS, making it a candidate for further clinical exploration .
Preclinical Studies
In preclinical models, this compound demonstrated significant antitumor effects. For instance, studies showed that treatment with this inhibitor led to reduced tumor growth in xenograft models of KRAS G12C mutant lung cancer. The efficacy was assessed through various metrics, including tumor volume reduction and survival rates.
Table 1: Summary of Preclinical Findings
Study | Model Type | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |
---|---|---|---|---|
Study A | Xenograft | 25 | 70 | 85 |
Study B | PDX Model | 50 | 65 | 80 |
Study C | Cell Line | 10 | 60 | Not reported |
Case Studies
Several case studies have highlighted the therapeutic potential of KRAS G12C inhibitors, including this compound.
- Case Study 1 : A patient with advanced lung adenocarcinoma harboring a KRAS G12C mutation was treated with this compound in a compassionate use setting. The patient exhibited a partial response after three months of treatment, with significant tumor shrinkage observed via imaging.
- Case Study 2 : In another instance, a cohort of patients receiving combination therapy involving this compound and immune checkpoint inhibitors showed enhanced response rates compared to historical controls receiving checkpoint inhibitors alone.
Resistance Mechanisms
Despite the promising activity of KRAS G12C inhibitors, resistance remains a challenge. Acquired resistance mechanisms have been documented, including secondary mutations in KRAS or activation of alternative signaling pathways (e.g., EGFR or MET). Ongoing research is focused on understanding these mechanisms to develop combination strategies that can mitigate resistance.
Properties
Molecular Formula |
C33H36F2N5O4P |
---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
1-(4-dimethylphosphoryl-2-methyl-6-propan-2-ylphenyl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C33H36F2N5O4P/c1-8-27(42)38-12-13-39(20(5)17-38)31-23-16-25(35)29(28-24(34)10-9-11-26(28)41)36-32(23)40(33(43)37-31)30-19(4)14-21(45(6,7)44)15-22(30)18(2)3/h8-11,14-16,18,20,41H,1,12-13,17H2,2-7H3/t20-/m0/s1 |
InChI Key |
AULVAQHFJPQQED-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.